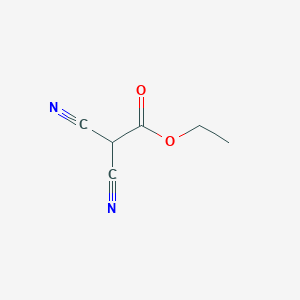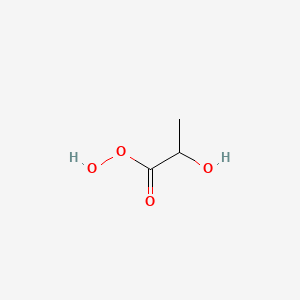![molecular formula C11H22OSi B14435143 Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- CAS No. 82865-59-6](/img/no-structure.png)
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 1-ethenyl-2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- typically involves the reaction of tert-butylchlorodimethylsilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed under anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
科学的研究の応用
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The molecular targets and pathways involved include interactions with surface hydroxyl groups and subsequent polymerization or cross-linking reactions.
類似化合物との比較
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethyl-1-propenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in materials science and industry.
特性
| 82865-59-6 | |
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC名 |
tert-butyl-dimethyl-penta-1,4-dien-3-yloxysilane |
InChI |
InChI=1S/C11H22OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8-10H,1-2H2,3-7H3 |
InChIキー |
HTYKCIDTKLRAHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)



